molecular formula C6H9NO3 B11798511 5-Ethyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid CAS No. 141422-64-2

5-Ethyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid

Cat. No.: B11798511
CAS No.: 141422-64-2
M. Wt: 143.14 g/mol
InChI Key: XSGKQQDBVWBGMA-UHFFFAOYSA-N
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Description

5-Ethyl-4,5-dihydrooxazole-4-carboxylicacid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4,5-dihydrooxazole-4-carboxylicacid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, ensuring high stereospecificity and yield.

Industrial Production Methods: In industrial settings, the synthesis can be scaled up using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide to oxidize the oxazolines to the corresponding oxazoles . This method offers advantages in terms of safety and product purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4,5-dihydrooxazole-4-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, DBU, bromotrichloromethane.

    Substitution: Various nucleophiles under mild conditions.

Major Products:

    Oxidation: Corresponding oxazoles.

    Substitution: Substituted oxazoles with varying functional groups.

Scientific Research Applications

5-Ethyl-4,5-dihydrooxazole-4-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-4,5-dihydrooxazole-4-carboxylicacid involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, disrupting their normal function. This can lead to antimicrobial or cytotoxic effects, depending on the specific target .

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-4,5-dihydrooxazole-4-carboxylicacid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various reactions and form stable complexes makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-4-5(6(8)9)7-3-10-4/h3-5H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGKQQDBVWBGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(N=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70770283
Record name 5-Ethyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70770283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141422-64-2
Record name 5-Ethyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70770283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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